

# key synonyms for 4-(Methylamino)benzonitrile like 4-Cyano-N-methylaniline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(Methylamino)benzonitrile

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An In-depth Technical Guide to **4-(Methylamino)benzonitrile**

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of **4-(Methylamino)benzonitrile**, a key chemical intermediate known by its principal synonym, 4-Cyano-N-methylaniline. This document delineates its chemical identity, physicochemical properties, synthesis methodologies, and critical applications, particularly within the realms of pharmaceutical research and organic synthesis. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for professionals leveraging this versatile compound in drug discovery and materials science. We will explore its role as a foundational building block, detail protocols for its handling and synthesis, and contextualize its utility within the broader landscape of benzonitrile derivatives in modern chemistry.

## Chemical Identity and Nomenclature

**4-(Methylamino)benzonitrile** is an aromatic compound featuring both a nitrile and a secondary amine functional group. This unique combination makes it a valuable and reactive intermediate in multi-step organic synthesis. Its identity is established by several key identifiers.

The primary IUPAC name for the compound is **4-(methylanino)benzonitrile**<sup>[1][2]</sup>. It is most commonly referred to by its synonym, 4-Cyano-N-methylaniline<sup>[1][3]</sup>. Accurate identification is

crucial for regulatory compliance, patent filings, and scientific literature searches.

Identifier	Value	Source(s)
CAS Number	4714-62-9	[1][4][5]
IUPAC Name	4-(methylamino)benzonitrile	[1][2]
Common Synonyms	4-Cyano-N-methylaniline, 4-Methylamino-benzonitrile	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>	[1][4][6]
Molecular Weight	132.16 g/mol	[1][4][6]
InChI Key	JEDXDYXIRZOEKG-UHFFFAOYSA-N	[1][2][6]
Canonical SMILES	CNC1=CC=C(C=C1)C#N	[1][2][6]

## Physicochemical Properties

The physical and chemical properties of **4-(Methylamino)benzonitrile** dictate its handling, storage, and reaction conditions. It typically presents as a solid at room temperature, with a color ranging from white to light yellow or brown, likely depending on purity and exposure to air[1].

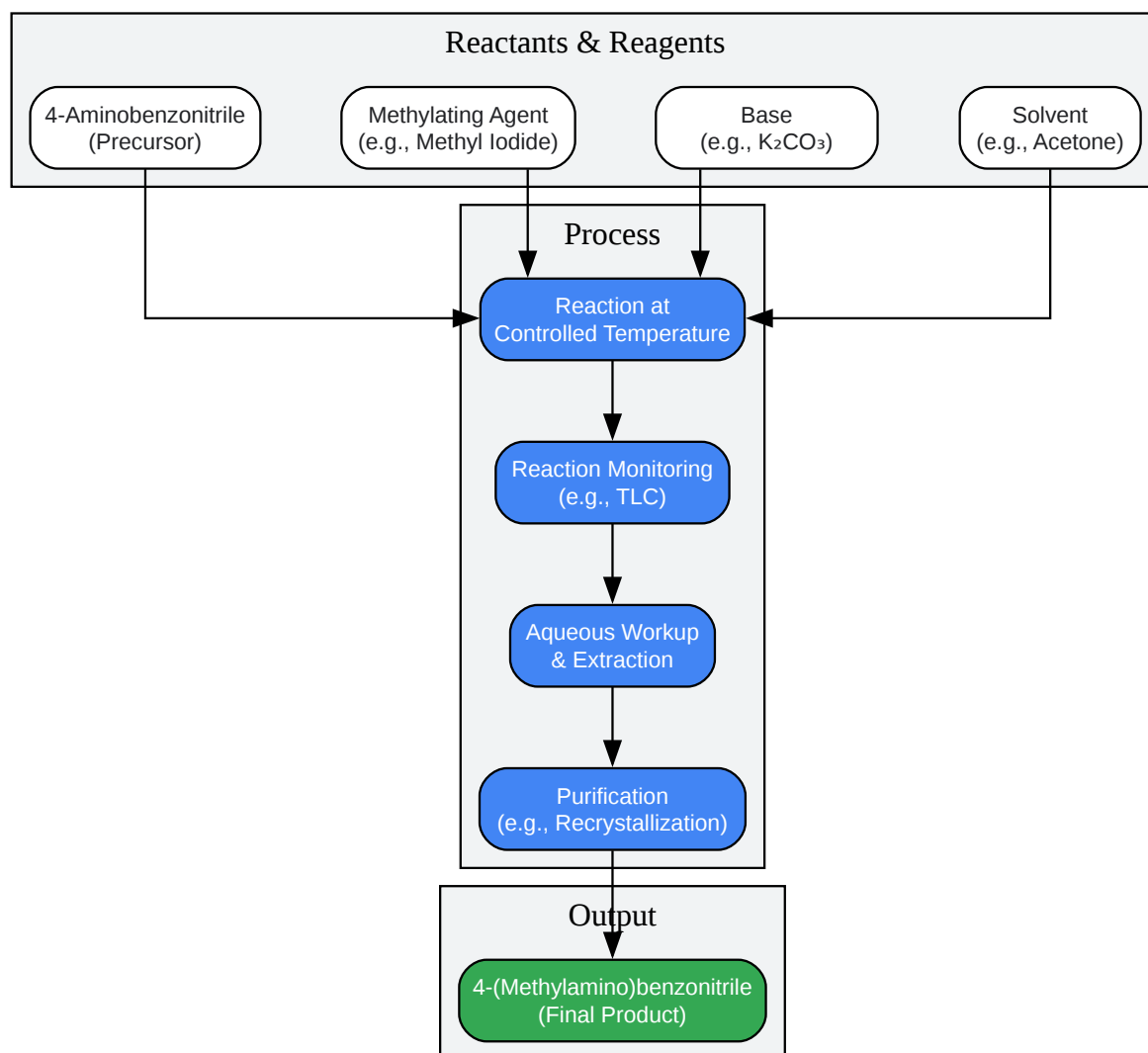
Property	Value	Source(s)
Appearance	White to light yellow crystal powder	[1]
Melting Point	87-91 °C	[1][6]
Boiling Point	273.96 °C at 760 mmHg	[1]
Solubility	Soluble in methanol	[1]
Density	1.066 g/cm <sup>3</sup>	[1]
pKa	1.44 ± 0.12 (Predicted)	[1]
Flash Point	119.49 °C	[1]

## Synthesis and Mechanistic Insights

The synthesis of **4-(Methylamino)benzonitrile** is most commonly achieved via the N-methylation of its primary amine precursor, 4-aminobenzonitrile. This transformation is a cornerstone reaction in organic chemistry, and the choice of reagents and conditions is critical for achieving high yield and purity.

### Conceptual Workflow: N-Methylation of 4-Aminobenzonitrile

The diagram below illustrates a generalized workflow for the synthesis. The mechanism is typically an  $S_N2$  reaction, where the nucleophilic nitrogen of 4-aminobenzonitrile attacks the electrophilic methyl group of a methylating agent.



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Caption: Representative workflow for the synthesis of **4-(Methylamino)benzonitrile**.

## Experimental Protocol: N-Methylation via Methyl Iodide

This protocol is a representative example. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

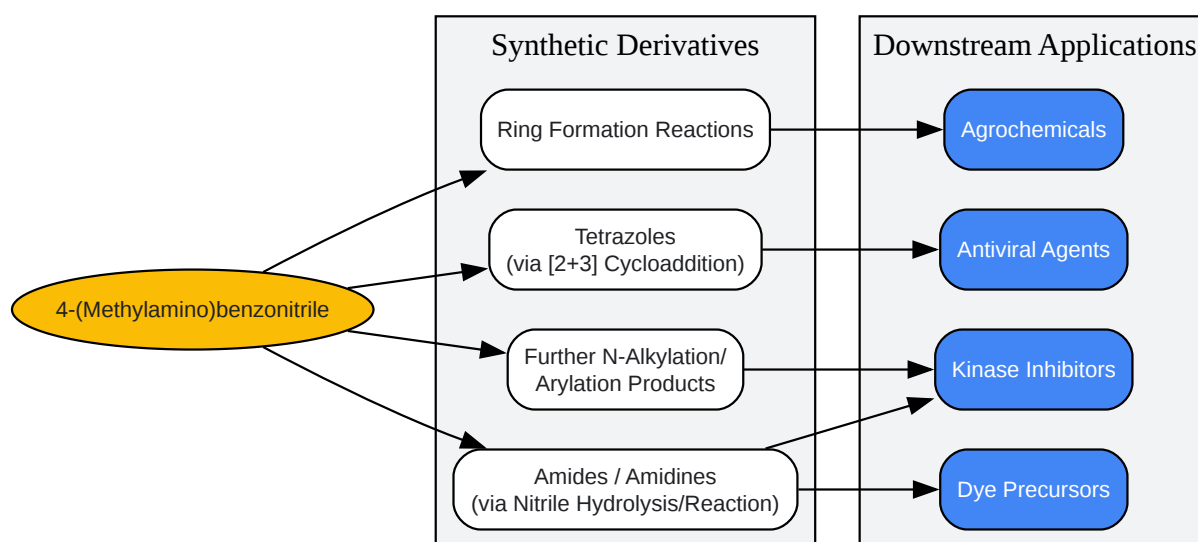
- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzonitrile (1.0 eq) and a suitable polar aprotic solvent such as acetone or acetonitrile.
- **Base Addition:** Add a mild inorganic base, such as potassium carbonate ( $K_2CO_3$ , 1.5-2.0 eq). The base is crucial as it deprotonates the amine, increasing its nucleophilicity, and neutralizes the acid byproduct (HI) formed during the reaction.
- **Reagent Addition:** Add the methylating agent, typically methyl iodide ( $CH_3I$ , 1.1-1.2 eq), dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
- **Reaction:** Heat the mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- **Extraction:** Dissolve the resulting crude residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Separate the organic layer.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-(Methylamino)benzonitrile**.

## Applications in Research and Drug Development

The true value of **4-(Methylamino)benzonitrile** lies in its versatility as a chemical intermediate. The nitrile group and the N-methylaniline scaffold are prevalent in a wide range of biologically active molecules and functional materials.

## Role as a Versatile Chemical Intermediate

The nitrile group is a powerful functional group in medicinal chemistry. It is an effective hydrogen bond acceptor and often serves as a bioisosteric replacement for carbonyl, hydroxyl, or halogen groups, which can improve a drug candidate's metabolic stability and target affinity[7]. The N-methyl group can enhance binding selectivity and improve pharmacokinetic properties compared to a primary amine.



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Caption: **4-(Methylamino)benzonitrile** as a versatile intermediate for diverse applications.

## Specific Applications and Therapeutic Potential

- **Building Block for Complex Molecules:** It serves as a starting material for more complex structures. For instance, it can be used to produce 4-cyano-N-(4-cyano-phenyl)-N-methylbenzamide, a molecule with multiple functional groups[1].
- **Oncology:** Benzonitrile derivatives are widely used in the development of anticancer agents. They are found in molecules designed as inhibitors of tubulin polymerization and key signaling kinases that are dysregulated in cancer[8]. The **4-(Methylamino)benzonitrile** scaffold provides a valuable starting point for synthesizing libraries of such inhibitors.

- Antiviral Research: The benzonitrile moiety is present in potent inhibitors of viral entry, such as those targeting the Hepatitis C Virus (HCV)[8].
- Fluorescence and Analytical Chemistry: Some aminobenzonitriles exhibit interesting photophysical properties. **4-(Methylamino)benzonitrile** has been noted for its fluorescence emission, which can be influenced by the presence of other amines, suggesting potential applications in developing chemical sensors[4].

## Analytical and Spectroscopic Profile

The identity and purity of **4-(Methylamino)benzonitrile** are confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR spectroscopy would show characteristic signals for the aromatic protons, the N-H proton (a broad singlet), and the N-methyl protons (a singlet around 2.8 ppm).  $^{13}\text{C}$  NMR would show distinct signals for the aromatic carbons, the nitrile carbon (typically  $>110$  ppm), and the methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp, strong absorption band around  $2220\text{--}2240\text{ cm}^{-1}$  corresponding to the  $\text{C}\equiv\text{N}$  (nitrile) stretch. Other key peaks include N-H stretching in the  $3300\text{--}3500\text{ cm}^{-1}$  region and C-H stretching from the aromatic and methyl groups.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak ( $\text{M}^+$ ) appearing at  $m/z$  132.16[2].

Authoritative spectral data for this compound are available for reference in public databases such as PubChem[2].

## Safety, Handling, and Storage

**4-(Methylamino)benzonitrile** is classified as hazardous and requires careful handling to minimize exposure.

## GHS Hazard Classification

Hazard Code	Description	Source(s)
H302	Harmful if swallowed	<a href="#">[2]</a>
H312	Harmful in contact with skin	<a href="#">[2]</a>
H332	Harmful if inhaled	
H315	Causes skin irritation	<a href="#">[2]</a> <a href="#">[6]</a>
H317	May cause an allergic skin reaction	<a href="#">[2]</a> <a href="#">[6]</a>
H319	Causes serious eye irritation	<a href="#">[2]</a> <a href="#">[6]</a>

## Safe Handling and Storage Recommendations

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood[\[9\]](#).
- Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and safety goggles or a face shield[\[9\]](#). For operations that may generate dust, use a NIOSH-approved respirator (e.g., N95 dust mask)[\[6\]](#).
- Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[\[1\]](#).
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[\[10\]](#). Ambient temperatures are generally suitable for storage[\[1\]](#).

## Conclusion

**4-(Methylamino)benzonitrile**, or 4-Cyano-N-methylaniline, is more than a simple organic compound; it is a strategic building block for innovation in drug discovery, materials science, and chemical synthesis. Its defined physicochemical properties, well-understood synthesis, and the versatile reactivity of its functional groups make it a compound of significant interest to researchers. Adherence to strict safety protocols is essential when handling this valuable but



hazardous intermediate. This guide provides the foundational knowledge required for its effective and safe utilization in a professional research and development setting.

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